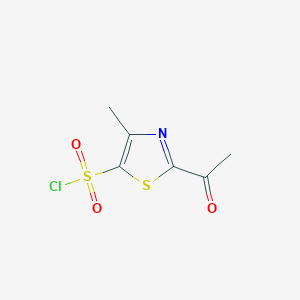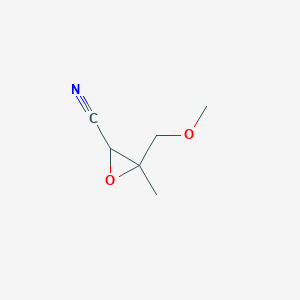
2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C6H7ClN2O3S2. It is a white to brown crystalline powder that is soluble in organic solvents like ethanol and chloroform but only slightly soluble in water . This compound is significant in organic synthesis, particularly in the pharmaceutical and agricultural industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is typically synthesized through the reaction of 2-acetamido-4-methylthiazole-5-sulphonic acid with sulfuryl chloride . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C to prevent decomposition .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale chlorination processes. The starting material, 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, is chlorinated to produce the desired sulfonyl chloride . This method is efficient and scalable, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form sulfonamides.
Electrophilic Aromatic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines under mild conditions.
Electrophilic Aromatic Substitution: Requires catalysts like FeBr3, AlCl3, or ZnCl2.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Substituted Thiazoles: Result from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophilic reagent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function . This reactivity makes it useful in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
- 2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride
Uniqueness
2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is unique due to its acetyl group, which can participate in additional chemical reactions, providing more versatility in synthetic applications compared to its analogs .
Properties
Molecular Formula |
C6H6ClNO3S2 |
|---|---|
Molecular Weight |
239.7 g/mol |
IUPAC Name |
2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S2/c1-3-6(13(7,10)11)12-5(8-3)4(2)9/h1-2H3 |
InChI Key |
BXEXZWUUFGQCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)

![2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid](/img/structure/B13232705.png)
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)

![2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13232724.png)





